5-(苄氧基)烟酸甲酯

概述

描述

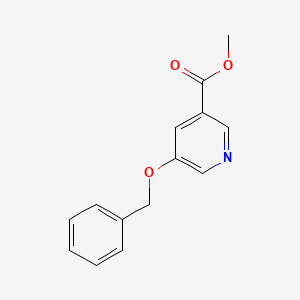

Methyl 5-(benzyloxy)nicotinate, also known as 5-Benzyloxynicotinic acid methyl ester, is a chemical compound with the molecular formula C14H13NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of Methyl 5-(benzyloxy)nicotinate is characterized by the presence of a benzyl group attached to the 5th position of the nicotinate molecule via an oxygen atom . The molecular weight of this compound is 243.26 .Physical and Chemical Properties Analysis

Methyl 5-(benzyloxy)nicotinate is a solid substance at room temperature with a molecular weight of 243.26 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 374.0±27.0 °C at 760 mmHg .科学研究应用

有机合成和材料科学

立体控制有机合成:Donnelly 等人(2004 年)探讨了与 5-(苄氧基)烟酸甲酯密切相关的 5-苄氧基-4-甲基戊-2-烯基溴化物的反应中的立体控制,展示了在合成具有特定立体化学的手性化合物中的应用。这项研究突出了相关化合物在促进具有精确立体控制的复杂有机分子合成中的潜力 (Donnelly、Thomas 和 Fielding,2004 年)。

色谱分离技术:Pyka 和 Klimczok(2007 年)研究了使用密度计和薄层色谱 (TLC) 分离烟酸衍生物(包括 5-(苄氧基)烟酸甲酯),强调了这些化合物在开发和改进化学分析分析技术中的重要性 (Pyka 和 Klimczok,2007 年)。

药理学应用

抗菌和抗真菌活性:Nimbalkar 等人(2016 年)合成了衍生自 5-(苄氧基)烟酸甲酯的新型化合物,对各种病原体表现出显着的抗真菌活性。这项研究展示了这些化合物在开发新的抗真菌药物中的潜力,突出了它们在解决耐药性和传染病中的作用 (Nimbalkar 等人,2016 年)。

聚合物的抗菌和抗真菌特性:Saraei 等人(2016 年)探索了从 5-(苄氧基)烟酸甲酯合成新型丙烯酸酯单体的合成,这些单体在聚合后表现出中等至良好的抗菌和抗真菌活性。这突出了此类化合物在开发抗菌材料中的作用,这些材料可能适用于医疗器械、涂层和其他医疗保健产品 (Saraei 等人,2016 年)。

化学稳定性和亲脂性研究

在硅胶上的化学稳定性:Parys 和 Pyka(2010 年)进行了一项研究,以确定烟酸及其酯(包括类似于 5-(苄氧基)烟酸甲酯的衍生物)在硅胶上的化学稳定性。此类研究对于了解这些化合物在各种条件下的行为至关重要,为它们在不同背景下的处理、储存和应用提供信息 (Parys 和 Pyka,2010 年)。

pH 对亲脂性的影响:Parys 和 Pyka(2010 年)的另一项研究调查了水 pH 值对烟酸及其衍生物亲脂性的影响。了解此类化合物的亲脂性对于预测它们在生物系统中的行为至关重要,影响它们的吸收、分布、代谢和排泄 (ADME) 特性 (Parys 和 Pyka,2010 年)。

作用机制

Target of Action

Methyl 5-(benzyloxy)nicotinate is a derivative of Methyl nicotinate and Benzyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator enhancing local blood flow at the site of application . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . Benzyl nicotinate is also a rubefacient and vasodilator used in combination with analgesics in topical preparations .

Mode of Action

It is thought that methyl nicotinate promotes the release of prostaglandin d2 that is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

Nicotine, a related compound, is known to interact with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors influence both neuronal excitability and cell signaling mechanisms .

Pharmacokinetics

Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This leads to relief of aches and pains in muscles, tendons, and joints .

Action Environment

It is known that the release of this substance can occur from industrial use: in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates) and as processing aid .

安全和危害

Methyl 5-(benzyloxy)nicotinate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do so, continue rinsing) .

未来方向

While specific future directions for Methyl 5-(benzyloxy)nicotinate are not available, Methyl nicotinate, a related compound, is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . This suggests potential for further exploration of Methyl 5-(benzyloxy)nicotinate in similar applications.

生化分析

Biochemical Properties

It is known that nicotinate, the parent compound, plays a crucial role in various biochemical reactions, particularly in the metabolism of carbohydrates, fats, and proteins . It is a precursor of NAD (Nicotinamide Adenine Dinucleotide), a coenzyme involved in redox reactions . The specific enzymes, proteins, and other biomolecules that Methyl 5-(benzyloxy)nicotinate interacts with are yet to be identified.

Cellular Effects

Given its structural similarity to nicotinate, it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 5-(benzyloxy)nicotinate is not well-defined. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, nicotinate .

Metabolic Pathways

The metabolic pathways involving Methyl 5-(benzyloxy)nicotinate are not well-characterized. Given its structural similarity to nicotinate, it might be involved in similar metabolic pathways, including the NAD biosynthesis pathway .

Transport and Distribution

It is known that nicotinate transporters exist in bacteria, plants, and mammals , which might also facilitate the transport of Methyl 5-(benzyloxy)nicotinate.

属性

IUPAC Name |

methyl 5-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-7-13(9-15-8-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRUJCNWFGWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

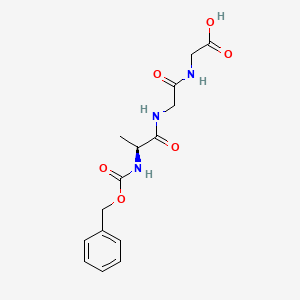

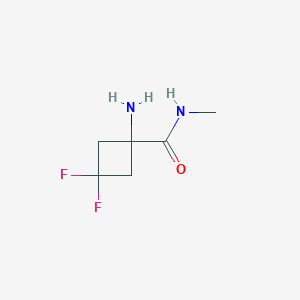

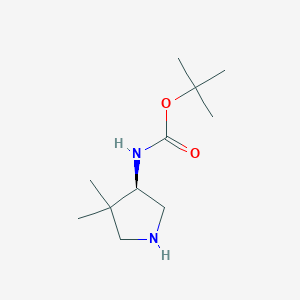

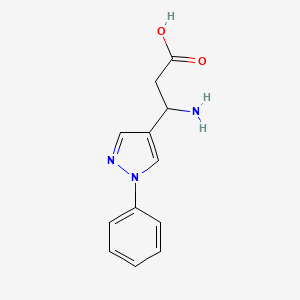

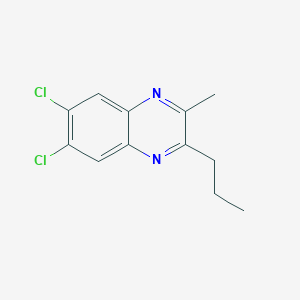

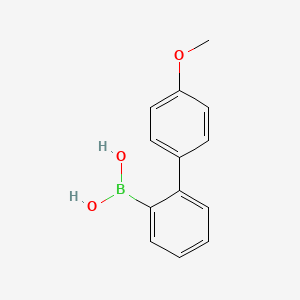

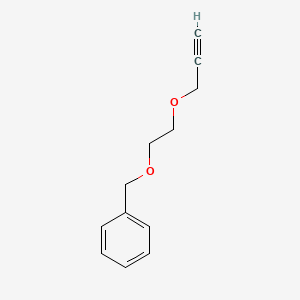

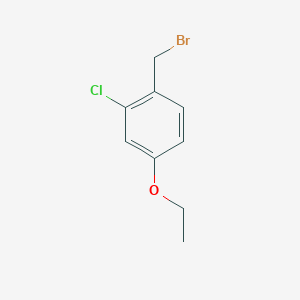

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。